molecular formula C13H19O3P B1599838 Diethyl 4-vinylbenzylphosphonate CAS No. 726-61-4

Diethyl 4-vinylbenzylphosphonate

Cat. No. B1599838
CAS RN: 726-61-4
M. Wt: 254.26 g/mol
InChI Key: UURKSQXMUNUXSI-UHFFFAOYSA-N
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Description

Diethyl 4-vinylbenzylphosphonate, commonly known as DEVB, is a phosphonate compound that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 296.28 g/mol. DEVB is known for its versatile properties and is used in a variety of fields, including organic synthesis, material science, and biomedical research. In

Scientific Research Applications

2. Membrane Technology for Separation Processes In another application, Wang et al. (2003) reported on the pervaporation properties of membranes made from copolymers based on diethyl vinylbenzylphosphonate. These membranes were notably effective in separating aromatic/nonaromatic hydrocarbons, demonstrating the compound's potential in industrial separation processes (Wang et al., 2003).

3. Biotransformation Studies Khushi et al. (1993) focused on the biotransformation of phosphonate esters, including diethyl vinylbenzylphosphonate. Their work on microbial enzymatic activity related to these compounds highlights their relevance in environmental and biotechnological contexts (Khushi, O'Toole, & Sime, 1993).

4. Biomedical Imaging Kamimura et al. (2011) explored the use of diethyl 4-vinylbenzylphosphonate in biomedical imaging. Their study involved modifying rare-earth doped ceramic nanophosphors with this compound for in vivo bioimaging at near-infrared wavelengths, indicating its potential in medical diagnostic technologies (Kamimura et al., 2011).

5. Fuel Cell Technology The synthesis of block copolymers containing diethyl p-vinylbenzyl phosphonate for fuel cell applications was described by Markova et al. (2009). These materials, used as polymer electrolyte membranes, demonstrate the compound's role in advancing energy technologies (Markova, Kumar, Klapper, & Müllen, 2009).

6. Fire Retardancy in Polymers Banks, Ebdon, and Johnson (1994) studied the flame-retardant effects of diethyl vinyl phosphonate in copolymers. Their findings revealed enhanced flame retardancy in copolymers compared to homopolymers, suggesting its potential as a flame-retardant additive in various polymer formulations (Banks, Ebdon, & Johnson, 1994).

7. Corrosion Inhibition Gupta et al. (2017) researched the use of diethyl vinylphosphonate derivatives as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. Their work highlights the compound's potential in protecting metals against corrosion (Gupta et al., 2017).

8. Antibacterial Applications Kanazawa, Ikeda, and Endo (1993) explored the antibacterial activities of polymeric phosphonium salts derived from this compound. The study underscores the compound's potential in developing antimicrobial materials, especially in healthcare and sanitation (Kanazawa, Ikeda, & Endo, 1993).

9. Radioactive Effluent Treatment Wang et al. (2019) utilized diethyl vinylphosphonate in the synthesis of porous aromatic frameworks for the separation of uranium from radioactive effluents. This application is particularly significant in environmental cleanup and nuclear waste management (Wang et al., 2019).

10. Organic Synthesis A practical synthesis of diethyl vinylphosphonates, as detailed by Fray et al. (2012), indicates the compound's importance in organic chemistry, particularly in the preparation of various biologically active compounds (Fray, Ben Kraïem, Souizi, & Amri, 2012).

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURKSQXMUNUXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459506
Record name diethyl 4-vinylbenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

726-61-4
Record name diethyl 4-vinylbenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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